molecular formula C7H12S2 B090994 Cyclopentanone ethylene dithioketal CAS No. 176-39-6

Cyclopentanone ethylene dithioketal

Cat. No. B090994
CAS RN: 176-39-6
M. Wt: 160.3 g/mol
InChI Key: PQILQFSSQOQLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanone ethylene dithioketal (CPED) is a sulfur-containing heterocyclic compound that has gained attention in recent years due to its potential applications in organic synthesis and medicinal chemistry. CPED is a versatile reagent that can undergo a variety of reactions, making it useful in the synthesis of complex organic molecules. In addition, CPED has been found to exhibit interesting biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of Cyclopentanone ethylene dithioketal is not fully understood. However, it is believed that Cyclopentanone ethylene dithioketal acts by interfering with the normal functioning of enzymes and proteins in cells. This leads to the inhibition of various cellular processes, ultimately resulting in the observed biological activities.
Biochemical and Physiological Effects
Cyclopentanone ethylene dithioketal has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Cyclopentanone ethylene dithioketal has also been found to exhibit antibacterial activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, Cyclopentanone ethylene dithioketal has been shown to inhibit the replication of several viruses, including influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cyclopentanone ethylene dithioketal is its versatility as a reagent in organic synthesis. It can undergo a variety of reactions, making it useful in the synthesis of complex organic molecules. Cyclopentanone ethylene dithioketal is also relatively easy to synthesize and can be carried out under mild conditions.
One limitation of Cyclopentanone ethylene dithioketal is its toxicity. Cyclopentanone ethylene dithioketal has been found to be toxic to cells at high concentrations, which limits its use in biological applications. In addition, Cyclopentanone ethylene dithioketal is a relatively unstable compound and can decompose over time, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research on Cyclopentanone ethylene dithioketal. One area of interest is the development of new synthetic methods for Cyclopentanone ethylene dithioketal and its derivatives. This could lead to the synthesis of new complex organic molecules with interesting biological activities.
Another area of interest is the elucidation of the mechanism of action of Cyclopentanone ethylene dithioketal. This could lead to a better understanding of how Cyclopentanone ethylene dithioketal interacts with cells and could ultimately lead to the development of new drugs with improved efficacy.
Finally, there is a need for further research on the toxicity of Cyclopentanone ethylene dithioketal. This could lead to the development of safer methods for the use of Cyclopentanone ethylene dithioketal in biological applications.

Synthesis Methods

Cyclopentanone ethylene dithioketal can be synthesized by the reaction of cyclopentanone with carbon disulfide and sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then reacts with ethylene to form Cyclopentanone ethylene dithioketal. The synthesis of Cyclopentanone ethylene dithioketal is relatively simple and can be carried out under mild conditions.

Scientific Research Applications

Cyclopentanone ethylene dithioketal has been extensively studied for its applications in organic synthesis. It has been used as a reagent in a variety of reactions, including Michael additions, aldol reactions, and cycloadditions. Cyclopentanone ethylene dithioketal has been found to be a highly effective reagent in these reactions, producing high yields of the desired products.
In addition to its applications in organic synthesis, Cyclopentanone ethylene dithioketal has also been found to exhibit interesting biological activities. It has been shown to have antifungal, antibacterial, and antiviral properties. Cyclopentanone ethylene dithioketal has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.

properties

CAS RN

176-39-6

Product Name

Cyclopentanone ethylene dithioketal

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

IUPAC Name

1,4-dithiaspiro[4.4]nonane

InChI

InChI=1S/C7H12S2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2

InChI Key

PQILQFSSQOQLEJ-UHFFFAOYSA-N

SMILES

C1CCC2(C1)SCCS2

Canonical SMILES

C1CCC2(C1)SCCS2

Other CAS RN

176-39-6

Origin of Product

United States

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